molecular formula C9H7N3O3 B6274569 2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1386981-01-6

2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B6274569
CAS No.: 1386981-01-6
M. Wt: 205.2
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Description

2-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a chemical compound with the molecular formula C9H7N3O3 and a molecular weight of 205.17 g/mol[_{{{CITATION{{{1{1386981-01-6|2-Methyl-7-oxo-7,8-dihydropyrido[2,3-d ](https://wwwambeedcom/products/1386981-01-6html){{{CITATION{{{_2{Discovery of 8 Cyclopentyl-2-4-(4-methyl-piperazin-1-yl ....

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions starting from simpler precursors[_{{{CITATION{{{1{1386981-01-6|2-Methyl-7-oxo-7,8-dihydropyrido[2,3-d ...](https://www.ambeed.com/products/1386981-01-6.html). One common synthetic route includes the cyclization of a suitable pyridine derivative under acidic or basic conditions, followed by subsequent functional group modifications to introduce the carboxylic acid moiety[{{{CITATION{{{_1{1386981-01-6|2-Methyl-7-oxo-7,8-dihydropyrido2,3-d ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{_1{1386981-01-6|2-Methyl-7-oxo-7,8-dihydropyrido2,3-d .... Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{1386981-01-6|2-Methyl-7-oxo-7,8-dihydropyrido2,3-d ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{1386981-01-6|2-Methyl-7-oxo-7,8-dihydropyrido2,3-d ....

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used[_{{{CITATION{{{_1{1386981-01-6|2-Methyl-7-oxo-7,8-dihydropyrido2,3-d ....

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases[_{{{CITATION{{{_1{1386981-01-6|2-Methyl-7-oxo-7,8-dihydropyrido2,3-d ....

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of amines and alcohols.

  • Substitution: Formation of various substituted pyridopyrimidines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals[_{{{CITATION{{{_1{1386981-01-6|2-Methyl-7-oxo-7,8-dihydropyrido2,3-d ....

Biology: In biological research, 2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid can be utilized to study enzyme inhibition and protein interactions[_{{{CITATION{{{_1{1386981-01-6|2-Methyl-7-oxo-7,8-dihydropyrido2,3-d ....

Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of anticancer and antiviral agents[_{{{CITATION{{{2{Discovery of 8 Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl ...](https://pubs.acs.org/doi/pdf/10.1021/jm401073p). Its ability to induce apoptosis in tumor cells makes it a candidate for further drug development[{{{CITATION{{{_2{Discovery of 8 Cyclopentyl-2-4-(4-methyl-piperazin-1-yl ....

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.

  • 7-oxo-7,8-dihydropyrido[2,3-d]pyrimidines: Variants of this compound with different substituents on the pyridopyrimidine ring.

Uniqueness: 2-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its ability to induce apoptosis in tumor cells at low concentrations sets it apart from other similar compounds.

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Properties

CAS No.

1386981-01-6

Molecular Formula

C9H7N3O3

Molecular Weight

205.2

Purity

95

Origin of Product

United States

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